BENZYL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
Overview
Description
BENZYL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzyl group, a butyl chain, and a chromen-2-one moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of 4-butyl-2-oxo-2H-chromen-7-ol with benzyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The crude product is then purified by column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-ol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of chroman-2-ol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
BENZYL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of BENZYL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets. For instance, as an AChE inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with similar structural features but different substituents.
4-Methyl-2-oxo-2H-chromen-7-yl acetate: A simpler coumarin derivative with a methyl group instead of a butyl chain.
Uniqueness
BENZYL 2-[(4-BUTYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl and butyl substituents, along with the chromen-2-one core, make it a versatile compound for various applications.
Properties
IUPAC Name |
benzyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-2-3-9-17-12-21(23)27-20-13-18(10-11-19(17)20)25-15-22(24)26-14-16-7-5-4-6-8-16/h4-8,10-13H,2-3,9,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVBIINGDAGNLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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